molecular formula C11H14ClNO B13245568 3-Chloro-4-(piperidin-1-yl)phenol

3-Chloro-4-(piperidin-1-yl)phenol

Cat. No.: B13245568
M. Wt: 211.69 g/mol
InChI Key: QXUAIWPTXYHTNP-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperidin-1-yl)phenol (CAS 39103-99-6) is a chemical building block of interest in medicinal chemistry and biochemical research. This compound features a phenolic core strategically substituted with a chloro group and a piperidine ring, a common motif in drug discovery. The integration of these fragments creates a potential "privileged structure" that may enhance binding to various biological receptors . Recent scientific investigations highlight the relevance of its structural features. Research on tyrosinase inhibitors has demonstrated that the 3-chloro-4-fluorophenyl motif is a beneficial pharmacophore for engaging the catalytic site of enzymes, with the chlorine atom specifically contributing to enhanced inhibitory activity . Although research is ongoing, the structure of this compound suggests it may serve as a valuable intermediate for developing novel tyrosinase inhibitors, which are relevant for pharmaceutical and cosmetic applications targeting melanin overproduction . Furthermore, phenolic derivatives bearing amine substituents are frequently explored for their antioxidant potential, as they can act as radical scavengers . Researchers can utilize this compound as a versatile scaffold for the synthesis of more complex molecules or as a candidate for in vitro profiling in various biological assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-chloro-4-piperidin-1-ylphenol

InChI

InChI=1S/C11H14ClNO/c12-10-8-9(14)4-5-11(10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2

InChI Key

QXUAIWPTXYHTNP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 4 Piperidin 1 Yl Phenol and Analogues

Established Synthetic Pathways for Substituted Phenols

The synthesis of substituted phenols is a cornerstone of organic chemistry, with both classical and modern methods available for their construction and derivatization.

A novel and powerful strategy for synthesizing phenol (B47542) derivatives involves the use of ring-closing olefin metathesis (RCM). acs.orgorganic-chemistry.org This method constructs the aromatic ring from linear acyclic precursors, offering access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. acs.orgacs.org The key step is a ruthenium-catalyzed RCM of substrates like 1,4,7-trien-3-ones. acs.orgnih.gov The reaction proceeds through a cyclic intermediate which then tautomerizes to the stable aromatic phenol. acs.org The success of this reaction is largely attributed to the development of well-defined and functional-group-tolerant ruthenium catalysts, such as Grubbs' first and second-generation catalysts. acs.orgacs.org This methodology has been shown to be effective for a variety of substituted trienones, affording the corresponding phenols in good to excellent yields. acs.org

Table 1: Examples of Phenol Synthesis via Ruthenium-Catalyzed RCM of Trienones

Precursor Catalyst (mol %) Solvent Temperature Time Product Yield (%)
1,4,7-trien-3-one (3a) Grubbs' I (10) CH2Cl2 rt 2 h 2,3-dipropylphenol (1a) 87
1,4,7-trien-3-one (3a) Grubbs' II (10) CH2Cl2 rt 0.5 h 2,3-dipropylphenol (1a) 93
1,4,7-trien-3-one (3b) Grubbs' II (10) CH2Cl2 rt 0.5 h 2-phenylphenol (1b) 90
1,4,7-trien-3-one (3c) Grubbs' II (10) CH2Cl2 rt 0.5 h 3-deuterio-2-phenylphenol (1c) 92

Data sourced from Yoshida, K., & Imamoto, T. (2005). A new synthetic approach to phenol derivatives: use of ring-closing olefin metathesis. Journal of the American Chemical Society, 127(30), 10470-1. acs.org

Nucleophilic aromatic substitution (SNA) represents a classical route to phenols, typically involving the displacement of a leaving group, such as a halide, from an aromatic ring by a hydroxide (B78521) or alkoxide nucleophile. youtube.comlibretexts.org This reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org For aryl halides lacking such activation, the reaction requires harsh conditions, such as high temperatures and pressures. youtube.com Transition metal catalysis, particularly with copper or palladium, can enable these substitutions under milder conditions. youtube.com

Beyond the synthesis of the phenol ring itself, derivatization of the phenolic hydroxyl group is a common strategy to create diverse analogues. nih.gov These transformations modify the properties of the parent phenol. Common derivatization techniques include:

Etherification: Formation of an ether linkage by reacting the phenol with an alkyl halide (Williamson ether synthesis) or other electrophiles. acs.org

Esterification: Reaction with an acid chloride or anhydride (B1165640) to form a phenolic ester. nih.gov

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, which facilitates subsequent nucleophilic substitution to introduce other functionalities like amines. nih.gov

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagents Functional Group Formed
Etherification Alkyl Halide (RX), Base Alkoxy (-OR)
Esterification Acyl Chloride (RCOCl), Base Acyloxy (-OCOR)
Tosylation Tosyl Chloride (TsCl), Base Tosylate (-OTs)
Triflation Triflic Anhydride (Tf2O), Base Triflate (-OTf)

Data sourced from structural derivatization strategy reviews. nih.gov

Advanced Approaches to Piperidine (B6355638) Core Construction

The piperidine ring is a prevalent scaffold in bioactive molecules, and numerous methods have been developed for its synthesis. digitellinc.comresearchgate.net

Intramolecular cyclization is a primary strategy for constructing the piperidine ring, where a linear precursor containing a nitrogen atom and a reactive site cyclizes to form the heterocycle. mdpi.com A wide array of such techniques exists:

Reductive Amination: The cyclization of an amino-aldehyde or amino-ketone precursor via an intermediate imine or iminium ion, which is then reduced to form the piperidine ring. nih.gov

Alkene Cyclization: Metal-catalyzed reactions, such as the palladium-catalyzed Wacker-type aerobic oxidative cyclization or aza-Heck cyclization, can form piperidines from amino-alkene substrates. nih.govorganic-chemistry.org Gold catalysts can also effect the intramolecular hydroamination of N-allenyl carbamates to yield piperidines. organic-chemistry.org

Radical Cyclization: Radical reactions can initiate the cyclization of unsaturated precursors to form the piperidine skeleton. mdpi.com

The synthesis of enantiomerically enriched piperidines is of significant interest due to their prevalence in pharmaceuticals. snnu.edu.cnnih.gov Achieving stereocontrol is a major challenge, and several strategies have been developed. nih.gov One approach involves starting from the "chiral pool," using readily available enantiopure precursors like amino acids. nih.gov Another powerful method is the use of asymmetric catalysis. For example, rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines with boronic acids can produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. snnu.edu.cnnih.gov An effective protecting group strategy in conjunction with condensation reactions can also lead to enantiopure piperidines with high yields and excellent chirality retention. rsc.org

A diverse range of metals are used to catalyze the intramolecular cyclization reactions that form piperidine rings. nih.gov The choice of metal and ligand is crucial for achieving high efficiency and selectivity. mdpi.com

Palladium: Palladium catalysts are widely used for various cyclizations, including Wacker-type processes and the aza-Heck reaction, to form six-membered nitrogen heterocycles. nih.govorganic-chemistry.org

Gold: Gold(I) complexes have been shown to catalyze the oxidative amination of unactivated alkenes and the hydroamination of allenes to form substituted piperidines. nih.govorganic-chemistry.org

Iridium: Iridium complexes can catalyze the N-heterocyclization of primary amines with diols, providing an efficient route to cyclic amines, including piperidines. organic-chemistry.org

Copper: Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed as a method for synthesizing piperidines through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org

Table 3: Examples of Metal-Catalyzed Piperidine Synthesis

Metal Catalyst Reaction Type Substrate Type Reference
Palladium Wacker-type aerobic cyclization Aminoalkene organic-chemistry.org
Gold Intramolecular hydroamination N-allenyl carbamate organic-chemistry.org
Iridium N-heterocyclization with diol Primary amine organic-chemistry.org
Copper Intramolecular C-H amination N-fluoride amide acs.org

Intramolecular Cyclization Techniques in Piperidine Synthesis

Electrophilic Cyclization Reactions to Form Piperidines

Electrophilic cyclization is a powerful strategy for the formation of cyclic structures, including piperidines. This process involves the attack of an electrophile on a double bond within a linear precursor, leading to the formation of a cationic intermediate that subsequently cyclizes. longdom.org The mechanism typically starts with the activation of a double bond by an electrophile, generating a carbocation. This intermediate can then be trapped by an internal nucleophile, such as an amine, to form the piperidine ring. longdom.org The reaction's efficiency and stereochemical outcome can be influenced by the nature of the electrophile, the substrate, and the reaction conditions. longdom.org

One notable application of this strategy is in the synthesis of alkaloids, a class of naturally occurring compounds with diverse biological activities. longdom.org For instance, the cyclization of unsaturated amines can be initiated by various electrophiles. Aza-Michael reactions, a type of electrophilic cyclization, are among the most direct methods for creating enantiomerically enriched N-heterocycles. nih.gov

Radical Cyclization Approaches in Piperidine Synthesis

Radical cyclizations offer a complementary and powerful method for constructing piperidine rings, often under mild conditions and with high regioselectivity. nih.govacs.org These reactions involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, typically an alkene or alkyne, to form the cyclic system. acs.orgrsc.org

A common approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been shown to produce 2,4,5-trisubstituted piperidines. acs.orgnih.gov The diastereoselectivity of these reactions can be significant, with ratios up to 40:1 being observed. acs.orgnih.gov The nature of the radical-stabilizing group, such as a vinyl or phenyl group, plays a crucial role in determining the stereochemical outcome. acs.orgnih.gov

In recent years, photoredox catalysis has emerged as a valuable tool for initiating radical cyclizations, providing a tin-free and environmentally benign alternative to traditional methods that often rely on toxic tin reagents. nih.govrsc.org Visible light-driven photoredox catalysts can facilitate the single-electron reduction of activated carbon-halogen bonds to generate the necessary radical intermediates. nih.govrsc.org This strategy has been successfully applied to the synthesis of complex spirocyclic piperidines from linear aryl halide precursors. nih.gov The process involves the formation of an aryl radical, which then undergoes regioselective cyclization and subsequent hydrogen-atom transfer to yield the desired spiropiperidine scaffold. nih.gov

Reductive Amination and Alkylation Strategies for Piperidine Functionalization

Reductive amination is a cornerstone of amine synthesis and functionalization, providing a direct route to piperidine derivatives. researchgate.net This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netnih.gov A variety of reducing agents can be employed, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. researchgate.net The choice of reducing agent can influence the selectivity and outcome of the reaction. researchgate.net For instance, borane-pyridine complexes have been shown to be effective replacements for the more toxic sodium cyanoborohydride in the Borch reduction. lookchem.com

Double reductive amination (DRA) of dicarbonyl compounds is a particularly efficient method for constructing the piperidine skeleton. chim.it This "one-pot" reaction involves a cascade of at least four steps: initial imine formation, reduction, cyclic imine formation, and a second reduction. chim.it This strategy is versatile, allowing for the introduction of various N-substituents by choosing the appropriate amine. chim.it

Alkylation of pre-existing piperidine scaffolds or their precursors is another fundamental strategy for introducing substituents onto the piperidine ring. odu.eduresearchgate.net This can involve the direct alkylation of piperidine itself, though this often leads to a mixture of products. odu.edu More controlled alkylation can be achieved by using protected piperidine derivatives or by employing directing groups. researchgate.netresearchgate.net For example, 2-substituted piperidine-4-carboxylic acids can be synthesized from amino acids via alkylation of the amine with a dihaloalkane. researchgate.net

Hydrosilylation and Double Reduction Methods for Piperidine Formation

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, has emerged as a powerful tool in organic synthesis, including the formation of piperidine derivatives. nih.govsigmaaldrich.com The hydrosilylation of pyridines can lead to N-silyl enamines, which are versatile intermediates that can be further functionalized. researchgate.net Various catalysts, including those based on transition metals like rhodium and ruthenium, as well as metal-free catalysts, have been developed for this transformation. sigmaaldrich.comresearchgate.net Intramolecular hydrosilylation of unsaturated amines provides an efficient route to cyclic amines. sigmaaldrich.com

The double reduction of pyridine (B92270) derivatives offers an alternative and effective pathway to piperidines. nih.gov This method typically involves two distinct reduction steps. For instance, an initial reduction of a pyridine derivative can be carried out using sodium borohydride, followed by a second, often asymmetric, hydrogenation of the resulting enamine intermediate. nih.gov This second step frequently employs a transition metal catalyst, such as a ruthenium(II) complex, to achieve high conversion and stereoselectivity. nih.gov The removal of the pyridyl directing group from N-(pyridin-2-yl)piperidines can also be achieved through a "hydrogenation-hydride reduction" strategy. researchgate.net This involves the hydrogenation of the pyridine ring followed by reduction with a hydride reagent. researchgate.net

Convergent Synthesis of 3-Chloro-4-(piperidin-1-yl)phenol Scaffold

The final stage in the synthesis of this compound involves the coupling of the pre-formed piperidine ring with a suitably functionalized halogenated phenol. This convergent approach allows for the efficient assembly of the target molecule from two key fragments.

Strategies for Coupling Halogenated Phenol and Piperidine Moieties

The formation of the C-N bond between the halogenated phenol and piperidine is a critical step in the synthesis of this compound. The Buchwald-Hartwig amination is a widely used and powerful method for this transformation. bristol.ac.ukyoutube.comyoutube.com This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-heteroatom bonds under relatively mild conditions. bristol.ac.uk The reaction typically involves an aryl halide (in this case, a halogenated phenol derivative) and an amine (piperidine), a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. youtube.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), have been shown to dramatically improve the efficiency of the reaction by facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the desired product. youtube.comresearchgate.net

Alternative methods for coupling phenols and amines include oxidative coupling reactions. These can be promoted by transition metal catalysts or photocatalysts. nih.gov For instance, photocatalytic methods can achieve cross-coupling between a more oxidizable phenol and a more nucleophilic phenol coupling partner. nih.gov

Optimization of Reaction Conditions and Yields in Analogous Structures

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in the synthesis of this compound and its analogues. For Buchwald-Hartwig amination reactions, several parameters can be systematically varied, including the choice of catalyst, ligand, base, solvent, temperature, and reaction time. bristol.ac.ukresearchgate.net

Design of Experiments (DoE) is a statistical methodology that can be employed to efficiently optimize multiple reaction variables simultaneously. bristol.ac.uk This approach allows for the identification of the optimal conditions with a minimal number of experiments compared to the traditional one-variable-at-a-time (OVAT) method. bristol.ac.uk High-throughput experimentation (HTE) platforms can further accelerate the optimization process by allowing for the parallel execution of numerous reactions in multiwell plates. researchgate.net

For the Buchwald-Hartwig amination, studies have shown that the choice of ligand can have a significant impact on the reaction yield. researchgate.net For example, in the amination of an aryl halide, ligands such as XPhos, SPhos, BrettPhos, and RuPhos have been reported to give quantitative yields, while others like JohnPhos resulted in lower yields. researchgate.net The temperature and concentration are also critical parameters. For instance, an optimization study using a ChemSpeed automated synthesis platform identified optimal conditions for a specific Buchwald-Hartwig amination to be 80°C and a concentration of 0.4 M, leading to a significant increase in yield. bristol.ac.uk

The table below presents a summary of reaction conditions and yields for analogous Buchwald-Hartwig amination reactions, highlighting the impact of different ligands and conditions.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃tBuXPhosNaOtBuRapeseed Oil10077 researchgate.net
Pd₂(dba)₃DavePhosNaOtBuRapeseed Oil10084 researchgate.net
Pd₂(dba)₃XPhosNaOtBuRapeseed Oil100Quantitative researchgate.net
Pd₂(dba)₃SPhosNaOtBuRapeseed Oil100Quantitative researchgate.net
Pd₂(dba)₃BrettPhosNaOtBuRapeseed Oil100Quantitative researchgate.net
Pd₂(dba)₃RuPhosNaOtBuRapeseed Oil100Quantitative researchgate.net
Pd₂(dba)₃JohnPhosNaOtBuRapeseed Oil10031 researchgate.net
Not SpecifiedXPhosNot SpecifiedNot Specified8086 (optimized) bristol.ac.uk

Isolation and Purification Techniques for Complex Phenolic Piperidine Compounds

The isolation and purification of complex phenolic piperidine compounds from reaction mixtures are critical steps to obtain products of high purity. nih.gov Given the presence of both a basic piperidine nitrogen and an acidic phenolic hydroxyl group, these molecules can exhibit complex behaviors during purification. A combination of techniques is often necessary to separate the target compound from starting materials, reagents, and by-products. nih.gov

Commonly employed purification methods include extraction, crystallization, and various forms of chromatography. google.comnih.gov The choice of method depends on the physical properties of the compound, such as its polarity, solubility, and thermal stability, as well as the nature of the impurities present. researchgate.net

Liquid-Liquid Extraction: This is often the first step in the work-up procedure. By adjusting the pH of the aqueous phase, the phenolic piperidine compound can be selectively partitioned. In acidic conditions, the piperidine nitrogen is protonated, making the compound more water-soluble. Conversely, in basic conditions, the phenolic proton is removed, also increasing water solubility. This differential solubility allows for separation from non-ionizable impurities. hebmu.edu.cn

Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. organic-chemistry.orgresearchgate.net The process relies on the difference in solubility between the desired compound and impurities at different temperatures.

Chromatographic Techniques: Chromatography is a cornerstone of purification for complex organic molecules. nih.gov

Column Chromatography: Gravity or flash column chromatography using silica (B1680970) gel is a standard technique. organic-chemistry.orggoogle.comnih.gov Due to the basic nature of the piperidine moiety, tailing of spots on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent. researchgate.net For phenolic compounds, solvent systems such as chloroform/methanol or toluene/ethyl acetate/formic acid are often effective. researchgate.net Polyamide stationary phases are also particularly well-suited for the separation of phenolic compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with acid modifiers like formic or trifluoroacetic acid), is the most common mode. nih.govmdpi.commdpi.com

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. mdpi.com High-speed counter-current chromatography (HSCCC) and high-performance counter-current chromatography (HPCCC) have been successfully used to separate phenolic compounds from complex mixtures. nih.govmdpi.com The selection of a suitable biphasic solvent system is crucial for successful separation. mdpi.com

The following table details various purification techniques applicable to phenolic piperidine compounds.

Table 2: Isolation and Purification Techniques

Technique Stationary Phase/Solvent System Principle of Separation Application Notes Reference(s)
Flash Chromatography Silica Gel; Eluents: Hexane/Ethyl Acetate, Chloroform/Methanol Adsorption; separation based on polarity. Effective for removing major impurities. Addition of a base (e.g., triethylamine) to the eluent can prevent peak tailing of basic compounds. organic-chemistry.orggoogle.comresearchgate.net
Recrystallization Various organic solvents (e.g., ethanol, methanol/ether). Differential solubility of the compound and impurities at varying temperatures. Yields high-purity crystalline solids. Requires the compound to be solid at room temperature. organic-chemistry.orgresearchgate.net
Reversed-Phase HPLC (RP-HPLC) C18 or Phenyl-modified silica; Mobile phase: Acetonitrile/Water or Methanol/Water with acid modifiers (e.g., TFA, Formic Acid). Partitioning; separation based on hydrophobicity. Ideal for final purification to achieve high purity (>95%). Suitable for both analytical and preparative scales. nih.govresearchgate.netmdpi.comresearchgate.net
Counter-Current Chromatography (CCC/HSCCC/HPCCC) Biphasic liquid systems (e.g., Hexane/Ethyl Acetate/Methanol/Water). Liquid-liquid partitioning without a solid support. Prevents irreversible adsorption and degradation of sensitive compounds. Excellent for separating components of complex mixtures. nih.govnih.govmdpi.com

Computational Chemistry and Molecular Modeling Investigations of 3 Chloro 4 Piperidin 1 Yl Phenol Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to determine stable conformations, electronic properties, and reactive sites.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net

The piperidin-4-one ring in related structures is often found to adopt a distorted chair conformation. researchgate.net The stability of the molecule is directly related to its optimized geometry. For instance, in a synthesized 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the C-C bond lengths within the piperidine ring are typical for sp2 and sp3 hybridized carbons, indicating a stable molecular framework. researchgate.net The calculated bond lengths and angles generally show good agreement with experimental data from X-ray crystallography, validating the computational approach. orientjchem.org

Table 1: Representative Bond Parameters for Piperidine Derivatives from DFT Calculations This table is interactive. Click on headers to sort.

Parameter Atom Pair/Triplet Typical Calculated Value Reference Snippet
Bond Length C-C (ring) 1.52 Å - 1.55 Å researchgate.net, orientjchem.org
Bond Length C-H 1.08 Å - 1.11 Å researchgate.net, orientjchem.org
Bond Length C-N ~1.09 Å orientjchem.org
Bond Angle C-C-C (ring) 109.9° - 113.6° orientjchem.org
Bond Angle N-C-C (ring) ~108.5° orientjchem.org

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. nih.govmdpi.com Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.govmdpi.com For example, the calculated energy gap for 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one was found to be 5.42 eV, suggesting significant stability. researchgate.net The HOMO-LUMO gap for another related compound, 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile], was 3.02 eV, indicating higher chemical reactivity. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's electronic properties. researchgate.net

Table 2: Electronic Properties of a Piperidine Analogue from FMO Analysis This table is interactive. Click on headers to sort.

Parameter Definition Example Value (eV) Reference Snippet
EHOMO Energy of Highest Occupied Molecular Orbital - researchgate.net, researchgate.net
ELUMO Energy of Lowest Unoccupied Molecular Orbital - researchgate.net, researchgate.net
Energy Gap (ΔE) ELUMO - EHOMO 3.02 - 5.42 researchgate.net, researchgate.net
Ionization Potential (I) -EHOMO - researchgate.net
Electron Affinity (A) -ELUMO - researchgate.net
Chemical Hardness (η) (I - A) / 2 - researchgate.net
Chemical Softness (S) 1 / (2η) - researchgate.net
Electronegativity (χ) (I + A) / 2 - nih.gov
Chemical Potential (μ) -(I + A) / 2 - researchgate.net
Electrophilicity Index (ω) μ² / (2η) - researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netorientjchem.org For piperidine analogues, MEP analysis helps identify the reactive sites, with the electron-rich areas often located around electronegative atoms like oxygen and nitrogen, and electron-deficient regions near hydrogen atoms attached to heteroatoms. researchgate.netorientjchem.org

Molecular Dynamics Simulations for Conformational Sampling and Receptor Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For analogues of 3-Chloro-4-(piperidin-1-yl)phenol, MD simulations are particularly useful for exploring the conformational landscape of the molecule and for assessing the stability of its complex with a biological target, such as a protein receptor. nih.gov

After a ligand is placed in the binding site of a protein via molecular docking, MD simulations can be run for several nanoseconds to observe the dynamic behavior of the ligand-protein complex. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and that the ligand is stably bound within the active site. nih.gov This analysis validates the binding mode predicted by docking and confirms the stability of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site residues. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding ligand-target interactions at a molecular level. nih.gov

Analogues of this compound, specifically various substituted piperidin-4-ones, have been investigated as potential therapeutic agents through molecular docking. nih.gov These studies involve docking the compounds into the active sites of specific protein targets, such as those involved in cancer (e.g., myeloma and leukemia-associated proteins) or viral infections (e.g., influenza virus receptors). researchgate.netnih.gov The results of docking simulations are typically evaluated using a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). A lower binding energy generally indicates a more favorable binding interaction. researchgate.net The analysis of the docked pose reveals crucial interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts with key amino acid residues in the protein's active site, which are essential for the molecule's biological activity. nih.gov

Table 3: Summary of Molecular Docking Studies on Piperidine Analogues This table is interactive. Click on headers to sort.

Compound Type Protein Target PDB ID Key Interactions/Findings Reference Snippet
3-chloro-3-methyl-2,6-diarylpiperidin-4-ones Myeloma, Leukemia Proteins 6FS1, 6FSO, 6TJU Compounds bind efficiently to active site residues. nih.gov
3-chloro-3-methyl-2,6-diphenylpiperidin-4-one Not Specified 4ey7 Docking view shows interactions with the protein. researchgate.net
3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one Influenza A Virus Receptors Not Specified Binds well with RNA polymerase and neuraminidase receptors. researchgate.net
3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop‑2-enenitrile] SARS-CoV-2 Main Protease 7C7P Binding energy calculated as -7.30 kcal/mol. researchgate.net

Analysis of Binding Modes and Key Interacting Residues

Molecular docking and molecular dynamics (MD) simulations are powerful tools to elucidate the binding modes of ligands within the active site of a protein. For analogues of this compound, these studies reveal the specific amino acid residues that are critical for binding and affinity.

Research on structurally related piperidine derivatives has demonstrated the importance of specific interactions in determining biological activity. For instance, in studies of piperidine/piperazine-based compounds targeting the sigma 1 receptor (S1R), molecular docking and MD simulations have identified key hydrogen bonding and hydrophobic interactions. nih.gov For some analogues, a phenolic portion was found to establish a hydrogen bond with specific residues, such as Gln135, although this could sometimes unfavorably affect other hydrophobic interactions. nih.gov

In the context of anti-cancer research, molecular docking analyses of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have confirmed their ability to bind to various protein targets, including those implicated in myeloma, leukemia, and lymphoma. nih.gov These studies highlight the importance of the piperidine scaffold in orienting the molecule within the binding pocket to interact with key residues. For example, docking studies against the 4ey7 protein have provided detailed views of the binding interactions of similar chloro-substituted piperidin-4-one derivatives.

The following table summarizes key interacting residues identified in docking studies of various piperidine-containing analogues with their respective protein targets.

Compound ClassProtein TargetKey Interacting ResiduesReference
Piperidine/piperazine-based compoundsSigma 1 Receptor (S1R)Gln135 nih.gov
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesMyeloma, Leukemia, and Lymphoma-related proteins (e.g., 6FS1, 6FSO, 6TJU, 5N21, 1OLL)Not explicitly detailed in the abstract, but efficient interaction with active site residues is noted. nih.gov
3-(2-chloroethyl)-2,6-diphenylpiperidin-4-oneInfluenza A virus receptors (RNA polymerase PB1-PB2, neuraminidase)Not explicitly detailed in the abstract, but binding is comparable to standard drugs. researchgate.net

Prediction of Binding Affinities and Selectivity

Computational methods are also employed to predict the binding affinities and selectivity of compounds for their targets. These predictions are often expressed as scoring functions in molecular docking programs or as binding free energies calculated from MD simulations.

For piperidine/piperazine-based S1R ligands, binding affinities (Ki values) have been determined and correlated with computational predictions. For example, one of the most potent compounds identified in a screening campaign, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, exhibited a Ki value of 3.2 nM for S1R. nih.gov Another analogue showed good affinity for S1R (Ki of 24 nM) with improved selectivity over the S2R. nih.gov These studies indicate that modifications to the piperidine scaffold, such as the introduction of a 4-hydroxylphenyl-moiety, can be detrimental to the affinity for both S1R and S2R. nih.gov

In the development of renin inhibitors, structure-based design has led to N-(piperidin-3-yl)pyrimidine-5-carboxamides with significantly enhanced inhibitory activity. The introduction of a basic amine on the piperidine ring to interact with the catalytic aspartic acids of renin was a key design strategy. This approach resulted in a 65,000-fold increase in potency for one analogue compared to the initial lead compound, achieved by the addition of only seven heavy atoms.

The table below presents binding affinity data for representative piperidine analogues against their biological targets.

Compound AnalogueTargetBinding Affinity (IC50/Ki)Reference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma 1 Receptor (S1R)Ki = 3.2 nM nih.gov
Analogue with 4-fluorophenyl-substitutionSigma 1 Receptor (S1R)Lower affinity than other benzylpiperidine derivatives nih.gov
N-(piperidin-3-yl)pyrimidine-5-carboxamide 14ReninSignificantly enhanced potency (65,000-fold) over lead compound researchgate.net

Ligand-Based Computational Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based computational methods are invaluable. These approaches utilize the structural information of known active compounds to infer the necessary features for biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. These models can then be used as 3D queries to screen large compound libraries for new potential hits.

For analogues of propofol, a well-known anesthetic phenol (B47542), four-dimensional quantitative structure-activity relationship (4D-QSAR) analysis has been used to construct 3D pharmacophore models for its activity at the GABAA receptor. nih.gov This approach, which incorporates ligand conformational flexibility, identified three key ligand-receptor interaction sites. nih.gov The interaction pharmacophore elements (IPEs) used in such models include nonpolar atoms, polar atoms with positive or negative charges, hydrogen bond acceptors and donors, and aromatic atoms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

In a study of furan-pyrazole piperidine derivatives with Akt1 inhibitory activity, QSAR models were developed using 3D and 2D autocorrelation descriptors. nih.gov These models, established using multiple linear regression (MLR), demonstrated good predictive ability for the half-maximal inhibitory concentration (IC50) against Akt1 and cancer cell lines. nih.govresearchgate.net The robustness and stability of the QSAR models were confirmed through internal and external validation methods. nih.govresearchgate.net

The following table illustrates the statistical quality of a representative QSAR model for piperidine derivatives.

Statistical ParameterValueReference
r² (correlation coefficient)0.742 - 0.832 nih.govresearchgate.net
Q²LOO (leave-one-out cross-validation)0.684 - 0.796 nih.govresearchgate.net
F (F-statistic)32.283 - 57.578 nih.govresearchgate.net
RMSE (root-mean-square error)0.247 - 0.299 nih.govresearchgate.net

Shape-Focused Ligand Design Strategies

The shape of a molecule is a critical determinant of its ability to bind to a biological target. Shape-focused ligand design strategies aim to create molecules with a high degree of shape complementarity to the receptor's binding site. This can be achieved through techniques such as conformational restriction, where flexible molecules are rigidified into their bioactive conformation.

In the design of estrogen receptor (ER) antagonists, a conformational restriction strategy was applied to a lead compound, methyl-piperidinopyrazole (MPP). nih.gov This structural rigidification is a proven strategy to convert selective estrogen receptor modulators (SERMs) into full antagonists. nih.gov

Structure-Based Computational Approaches

When the 3D structure of the target protein is available, structure-based computational approaches can be used to design and optimize ligands with high affinity and selectivity. These methods rely on the detailed atomic coordinates of the protein's binding site to guide the design process.

For instance, the structure-based design of piperidinol-containing molecules has led to the identification of new inhibitors of Mycobacterium abscessus. nih.gov By targeting the mycolic acid transporter MmpL3, a series of piperidinol derivatives were designed and synthesized, leading to the discovery of a promising new active analogue. nih.gov Structure-activity relationship (SAR) studies guided by the target's structure identified specific sites on the piperidinol scaffold that could tolerate modifications. nih.gov Similarly, in the development of renin inhibitors, a rational structure-based drug design approach was instrumental in enhancing the potency of N-(piperidin-3-yl)pyrimidine-5-carboxamides. researchgate.net This involved introducing a basic amine to interact with the catalytic aspartic acids and optimizing the binding to the S1/S3 pockets of the enzyme. researchgate.net

Protein-Ligand Interaction Fingerprints Analysis

Protein-Ligand Interaction Fingerprints (PLIFs) are a powerful computational tool used to summarize the complex three-dimensional interactions between a ligand and a protein into a simple, easy-to-interpret format. nih.gov A PLIF is typically represented as a bitstring or a vector where each bit or element corresponds to a specific interaction with a particular amino acid residue in the protein's binding site. nih.gov This method allows for the rapid comparison of binding modes across a series of analogues or different docking poses, highlighting key interactions that are conserved or unique to certain compounds. nih.gov

The analysis of this compound analogues would involve docking these compounds into a target protein's binding site, followed by the generation of their interaction fingerprints. The key structural features of the scaffold—the phenol ring, the chloro substituent, and the piperidine moiety—are expected to engage in a variety of non-covalent interactions.

Phenolic Hydroxyl Group: This group is a classic hydrogen bond donor and can also act as an acceptor. nih.govnih.gov It is expected to form crucial hydrogen bonds with polar residues such as aspartate, glutamate (B1630785), serine, or the backbone carbonyls of the protein. nih.govnih.gov

Aromatic Ring: The phenyl ring itself can participate in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine. nih.gov Additionally, it can form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Chloro Substituent: The chlorine atom can engage in halogen bonding, a directional interaction between the electropositive crown (σ-hole) of the halogen and a nucleophilic atom, typically a backbone carbonyl oxygen. nih.govacs.org It can also participate in weaker van der Waals or Cl-π interactions. nih.gov The presence and geometry of halogen bonds can significantly contribute to binding affinity and selectivity. nih.govacs.org

Piperidine Ring: This saturated heterocyclic ring primarily contributes to binding through hydrophobic and van der Waals interactions within the binding pocket. nih.govacs.org The nitrogen atom of the piperidine ring, being basic, can be protonated under physiological conditions, allowing it to form a strong ionic interaction or salt bridge with acidic residues like aspartate or glutamate.

A hypothetical PLIF analysis for an analogue of this compound is presented below, illustrating the types of interactions that could be identified.

AnalogueProtein ResidueInteraction Type
Analogue AASP 125Ionic Interaction (Piperidine N+)
Analogue ASER 127Hydrogen Bond (Phenol OH)
Analogue ALEU 180Hydrophobic (Piperidine Ring)
Analogue APHE 210π-π Stacking (Phenyl Ring)
Analogue AGLY 211 (Backbone C=O)Halogen Bond (Chloro group)
Analogue AVAL 212Hydrophobic (Phenyl Ring)

Free Energy Perturbation and Binding Energy Calculations

While PLIFs provide a qualitative overview of interactions, methods like Free Energy Perturbation (FEP) and binding energy calculations offer quantitative predictions of binding affinity. These calculations are computationally intensive but provide invaluable data for ranking compounds and understanding the energetic contributions of specific functional groups.

Binding energy calculations , often performed using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods, estimate the free energy of binding by combining molecular mechanics energy terms with solvation free energy calculations.

Free Energy Perturbation (FEP) is a more rigorous alchemical free energy method. It calculates the difference in free energy between two states (e.g., two different analogues) by computationally "perturbing" or "mutating" one molecule into the other over a series of non-physical intermediate steps. FEP is considered one of the most accurate methods for predicting relative binding affinities.

For the this compound series, these calculations could be used to evaluate the impact of substitutions on the phenyl ring or modifications to the piperidine moiety. For instance, calculations could quantify the energetic gain of introducing the chloro group for halogen bonding or the cost of replacing the piperidine with a different heterocycle. The total binding free energy (ΔG_bind) is a sum of various energetic components.

A hypothetical breakdown of the calculated binding energy contributions for an analogue of this compound is shown in the table below. The values are illustrative and represent typical energy ranges for such interactions found in literature. For example, the contribution of burying a nonpolar side chain can be around 1.1 kcal/mol per -CH2- group, while individual hydrogen bonds typically contribute between -0.5 and -1.9 kcal/mol. researchgate.netnih.gov Halogen bonds are also recognized as significant attractive interactions that contribute favorably to the binding energy. nih.gov

Interaction TypeContributing MoietyHypothetical Energy Contribution (kcal/mol)
Van der WaalsOverall Complex-25.5
Electrostatic EnergyPolar/Charged Groups-18.0
Hydrogen BondingPhenol OH-1.8
Halogen BondingChloro Group-1.5
Ionic InteractionPiperidine N+-4.5
Hydrophobic InteractionsPiperidine & Phenyl Rings-3.2
Solvation EnergyDesolvation Penalty+39.8
Calculated Binding Free Energy (ΔG) Total -14.7

By systematically applying these computational techniques, researchers can build a detailed structure-activity relationship (SAR) model for the this compound scaffold. This allows for the rational, data-driven design of new analogues with potentially improved affinity and selectivity for their biological target.

Biological Mechanism and in Vitro Pharmacological Investigations of 3 Chloro 4 Piperidin 1 Yl Phenol and Derivatives

Target Identification and Receptor Binding Studies

The pharmacological profile of 3-Chloro-4-(piperidin-1-yl)phenol and its derivatives has been investigated across a range of biological targets. This section details the in vitro binding affinities and functional characteristics of these compounds at various receptors and enzymes, providing insights into their potential mechanisms of action.

Sigma Receptor Binding Affinity and Functional Characterization

While direct binding data for this compound at sigma receptors is not extensively documented in publicly available literature, the piperidine (B6355638) scaffold is a well-established pharmacophore for sigma receptor ligands. acs.orgnih.govnih.gov Research on related piperidine and piperazine (B1678402) derivatives has demonstrated significant affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, suggesting that this compound may also interact with these receptors. rsc.org

Studies on structurally similar compounds indicate that the nature of the substituents on the piperidine ring and the aromatic moiety plays a crucial role in determining the affinity and selectivity for sigma receptor subtypes. uniba.it For instance, the introduction of a p-chlorophenoxy moiety in certain piperidine derivatives has been shown to confer sub-nanomolar affinity for the σ₁ receptor. uniba.it The functional activity of such compounds can range from agonism to antagonism, influencing intracellular signaling pathways, including calcium mobilization. nih.gov Given that many sigma receptor ligands are being explored for their potential in treating central nervous system disorders, the characterization of this compound's interaction with these receptors is an area of significant interest. nih.govacs.org

Table 1: Sigma Receptor Binding Affinities of Representative Piperidine Derivatives

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Reference
Haloperidol2.5- rsc.org
Compound 13.2>10000 rsc.org
Compound 53.64- acs.org
Compound 11-- acs.org
Compound 12a-- nih.gov
1a (p-chloro derivative)0.86239 uniba.it
1b (p-methoxy derivative)0.89170 uniba.it

Note: This table presents data for structurally related piperidine compounds to provide context for the potential sigma receptor affinity of this compound. The specific binding affinities for this compound are not available in the cited literature.

Metabotropic Glutamate (B1630785) Receptor Modulatory Effects

The modulatory effects of this compound on metabotropic glutamate receptors (mGluRs) have not been specifically detailed in the available scientific literature. However, the broader class of piperidine-containing molecules has been investigated for activity at these receptors. mGluRs are G-protein coupled receptors that play a significant role in modulating synaptic plasticity and neuronal excitability. The development of ligands that can selectively modulate mGluR subtypes is a key area of research for neurological and psychiatric disorders. While specific data is lacking for the title compound, the exploration of piperidine derivatives as mGluR modulators is an ongoing area of medicinal chemistry.

Serotonin (B10506) Receptor (5HT2A) Affinity

Table 2: 5-HT2A Receptor Binding Affinities of Representative Piperidine/Piperazine Derivatives

CompoundReceptorKᵢ (nM)EC₅₀ (nM)Reference
Compound 45-HT2A-1.6 acs.org
LPH-55-HT2A-- nih.gov
Compound 2 (purine analog)5-HT2A15-28- nih.gov
Compound 3 (purine analog)5-HT2A15-28- nih.gov

Note: This table showcases data for related piperidine and piperazine compounds to illustrate the potential for this chemical class to interact with the 5-HT2A receptor. Specific data for this compound is not present in the provided sources.

Muscarinic Receptor (M3) Potency

Specific data on the potency of this compound at the muscarinic M3 receptor is not available in the reviewed literature. However, the 4-aminopiperidine (B84694) scaffold has been utilized to develop potent M3 muscarinic antagonists. nih.gov These antagonists have shown high affinity for the human M3 receptor, with Kᵢ values as low as 1 nM, and exhibit varying degrees of selectivity over the M2 subtype. nih.gov The interaction of these ligands with the M3 receptor can lead to potent anticholinergic effects in functional assays. nih.gov The structural similarity of this compound to these compounds suggests a potential for interaction with muscarinic receptors, though this remains to be experimentally verified.

Beta-2 Adrenergic Receptor (β2) Agonism

There is no direct information available regarding the agonistic activity of this compound at the beta-2 adrenergic receptor (β2-AR). β2-AR agonists are a class of drugs that induce smooth muscle relaxation and are primarily used in the treatment of respiratory conditions like asthma. wikipedia.orgmdpi.com The chemical structures of known β2-AR agonists are diverse, but many contain an aromatic ring and an amino group connected by an alkyl chain. While some piperidine-containing compounds have been explored as β2-AR agonists, specific data for this compound is absent from the current literature.

Tyrosinase Inhibition Mechanisms

Research has indicated that compounds structurally related to this compound are effective inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Specifically, the incorporation of a 3-chloro-4-fluorophenyl motif into various chemical scaffolds has been shown to enhance tyrosinase inhibitory activity. nih.gov The chlorine atom, in particular, appears to stabilize the binding of the inhibitor to the catalytic site of the enzyme through van der Waals interactions. nih.gov

The mechanism of inhibition by these phenolic derivatives often involves competitive binding at the enzyme's active site, which contains a dinuclear copper center. tandfonline.commdpi.com The substitution pattern on the phenyl ring is a critical determinant of inhibitory potency, with the position of hydroxyl and other groups influencing the interaction with key amino acid residues in the active site. tandfonline.comnih.gov While a direct IC₅₀ value for this compound is not provided in the search results, the strong inhibitory activity of closely related analogs suggests that it is a promising candidate for tyrosinase inhibition. nih.gov

Table 3: Tyrosinase Inhibitory Activity of Representative Phenolic Compounds

CompoundIC₅₀ (µM)Inhibition TypeReference
Kojic Acid-Competitive mdpi.com
Compound 1b (benzothiazole derivative)0.2 ± 0.01Competitive mdpi.com
Isoferulic acid130 (monophenolase), 350 (diphenolase)- nih.gov

Note: This table presents IC₅₀ values for other phenolic tyrosinase inhibitors to provide context. The IC₅₀ for this compound is not available in the cited literature.

EGFR and BRAF Pathway Inhibition

Research into the biological mechanisms of this compound derivatives has explored their potential to inhibit critical signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways. While direct studies on this compound are limited, related compounds have shown significant activity. For instance, the EGFR signaling pathway is a known contributor to the development of certain cancers, including cholangiocarcinoma (CCA). nih.gov Studies on EGFR inhibitors have shown that they can suppress the proliferation, clonogenic ability, and migration of cancer cells. nih.gov

Preclinical data indicate that the reactivation of EGFR signaling can occur in tumor cells treated with RAF inhibitors, suggesting that a combination therapy targeting both RAF and EGFR could be an effective strategy for treating cancers with BRAF mutations, such as BRAF V600E metastatic colorectal cancer (mCRC). nih.gov A pilot trial combining a BRAF inhibitor (vemurafenib) with an anti-EGFR antibody (panitumumab) in patients with BRAF-mutant mCRC demonstrated that the combination was well-tolerated and resulted in modest clinical activity. nih.gov This highlights the therapeutic potential of dual inhibition of the BRAF and EGFR pathways.

Enzyme Inhibition and Modulatory Activities

Monoamine Oxidase A (MAO A) Inhibition

The inhibitory effects of this compound derivatives on monoamine oxidases (MAO) have been a subject of investigation. MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are involved in the metabolism of neurotransmitters. nih.govresearchgate.net While some phytochemicals like piperine (B192125) and paeonol (B1678282) have been identified as inhibitors of MAO-A, with IC50 values of 49.3 µM and 54.6 µM respectively, the activity of specific chloro-piperidinyl phenols is of particular interest. nih.gov

A study on pyridazinobenzylpiperidine derivatives revealed that most compounds exhibited higher inhibition of MAO-B than MAO-A. researchgate.netmdpi.com For instance, compound S5, which has a 3-chloro substituent on the phenyl ring, showed potent MAO-B inhibition but weak MAO-A inhibition, with an IC50 value of 3.857 µM for the latter. researchgate.net Another compound, 3-Chloro-alpha-phenylpyrazinemethanol (3-CPM), was found to be a potent inhibitor of both MAO-A and MAO-B in vivo, despite showing very weak in vitro activity, suggesting that a metabolite may be responsible for the observed effects. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.govwikipedia.org The inhibition of NAPE-PLD is a target for modulating inflammation and other physiological processes. nih.govnih.gov Symmetrically substituted dichlorophenes have been identified as potent and selective inhibitors of NAPE-PLD. nih.gov For example, two such inhibitors, Inh 1 and Inh 2, demonstrated significant inhibition of NAPE-PLD activity in cultured HEK293 cells and showed selectivity over other lipases and zinc-dependent metalloenzymes. nih.gov

Cruzain Inhibition

In Vitro Cellular Activity and Selectivity Assessment

Anticancer Potency and Selectivity in Human Cancer Cell Lines

The anticancer potential of this compound and its derivatives has been evaluated against various human cancer cell lines. Piperidine-containing compounds have demonstrated therapeutic efficacy against a range of diseases, including cancer. nih.gov

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their anticancer activity. nih.gov Compounds II and IV from this series were found to reduce the growth of several hematological cancer cell lines and increase the mRNA expression of apoptosis-promoting genes. nih.gov Similarly, 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and their derivatives have shown cytotoxicity towards murine and human tumor cell lines, with some compounds displaying selective toxicity to colon and leukemic cancer cells. nih.gov

Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues reported that compound 6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) demonstrated significant anticancer activity against several cancer cell lines at a concentration of 10 µM, including SNB-19 (CNS cancer), NCI-H460 (non-small cell lung cancer), and SNB-75 (CNS cancer). mdpi.com

Interactive Table: Anticancer Activity of 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)

Cell Line Cancer Type Percent Growth Inhibition (PGI) at 10 µM
SNB-19 CNS Cancer 65.12%
NCI-H460 Non-Small Cell Lung Cancer 55.61%
SNB-75 CNS Cancer 54.68%

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Phenolic compounds and their derivatives are well-documented for their antimicrobial properties against a wide array of bacteria. frontiersin.org The antimicrobial action of phenols often involves the disruption of the cytoplasmic membrane's integrity, leading to increased membrane fluidity and conformational changes in membrane proteins. frontiersin.org Similarly, piperidine derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

For instance, a study on naturally occurring phenols like thymol (B1683141) and carvacrol, which are isomers, demonstrated their antibacterial and antifungal capabilities. nih.gov The introduction of an allyl group to these phenolic compounds was found to enhance their potency against planktonic cells of Staphylococcus epidermidis and Pseudomonas aeruginosa. frontiersin.orgnih.gov

In the case of piperidine derivatives, compounds such as (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate have been synthesized and tested against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The results indicated that these derivatives possess antibacterial activity. biointerfaceresearch.com

Salicylanilides, which are a class of phenolic compounds, have also demonstrated potent antifungal and antibacterial activity. nih.gov Their efficacy has been noted against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.gov

The combination of phenolic compounds with existing antifungal drugs has also been explored. For example, the monoterpene phenol (B47542), carvacrol, when combined with antifungal agents like fluconazole, amphotericin B, and nystatin, showed synergistic and additive effects against Candida auris. nih.gov This suggests that phenolic derivatives could enhance the efficacy of current antifungal therapies. nih.gov

Table 1: Antimicrobial Activity of a Piperidine Derivative

CompoundBacterial StrainActivity
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateStaphylococcus aureus (gram-positive)Active
Escherichia coli (gram-negative)Active
Data derived from a study on piperidine derivatives. biointerfaceresearch.com

Anti-Tuberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new anti-tuberculosis agents. mdpi.com Various derivatives containing chloro and piperidine or similar nitrogen-containing heterocyclic moieties have been investigated for their potential in this area.

A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds in this series exhibited significant minimum inhibitory concentrations (MIC), comparable to first-line anti-TB drugs like ethambutol (B1671381) and rifampicin. nih.gov

Furthermore, derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) containing a phenylpiperazine moiety, which is structurally related to the piperidine group, have been tested for their tuberculostatic activity. nih.gov These compounds showed MIC values in the range of 25-100 mg/ml. nih.gov

Research into substituted furans and pyrroles has also yielded compounds with moderate to good anti-TB profiles. mdpi.com Specifically, a derivative of 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione demonstrated a potent MIC value against Mycobacterium tuberculosis (H37 RV strain). mdpi.com

Table 2: Anti-Tuberculosis Activity of a 7-chloro-4-quinolinylhydrazone Derivative

CompoundStrainMIC (μg/mL)
7-chloro-4-quinolinylhydrazone derivative (3f)Mycobacterium tuberculosis H37Rv2.5
Ethambutol (standard)Mycobacterium tuberculosis H37Rv3.12
Rifampicin (standard)Mycobacterium tuberculosis H37Rv2.0
Data from a study on 7-chloro-4-quinolinylhydrazones. nih.gov

Anti-Inflammatory Mechanisms via Neutrophil Chemotaxis and Superoxide (B77818) Anion Generation

While direct studies on this compound are lacking, the anti-inflammatory mechanisms of related phenolic and piperidine compounds have been investigated. Phenolic compounds, such as eugenol (B1671780) and thymol, have been shown to suppress neutrophil chemotaxis in a concentration-dependent manner. This inhibition of leukocyte chemotaxis is considered a key aspect of their anti-inflammatory action.

A crucial finding is the link between the inhibition of neutrophil chemotaxis and the scavenging of oxygen free radicals. nih.gov The presence of a free phenolic hydroxyl group is essential for this activity. nih.gov These compounds prevent the production of superoxide anions by leukocytes, which is a significant contributor to their anti-inflammatory effects. nih.gov

Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been synthesized and evaluated as inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response. mdpi.com These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in in vitro models. mdpi.com

Molecular Mechanism of Action Elucidation (In Vitro)

The precise molecular mechanisms of action for this compound have not been specifically elucidated. However, insights can be drawn from the known mechanisms of its constituent chemical moieties.

Biochemical assays on related compounds provide clues to potential mechanisms. For instance, the anti-inflammatory activity of some piperidine derivatives has been linked to the inhibition of the NLRP3 inflammasome's ATPase activity. mdpi.com

Phenol is a classic reagent used in the extraction and purification of nucleic acids, highlighting its ability to interact with these macromolecules. The process involves the denaturation and extraction of proteins, separating them from nucleic acids. The pH of the solution is critical, as it determines whether DNA will partition to the organic or aqueous phase. While this demonstrates an interaction, it does not necessarily imply a direct therapeutic mechanism of action involving nucleic acid binding for phenolic compounds in a physiological context.

Information regarding the alkylating properties of this compound is not available in the reviewed literature.

Derivatives containing the piperidine scaffold have been shown to modulate specific signaling pathways. For example, certain salicylanilide (B1680751) derivatives, which include a phenolic component, can promote apoptosis and autophagy in cancer cells by suppressing the PI3K/Akt/mTOR pathway. nih.gov Other related compounds have been found to trigger apoptosis and cell cycle arrest by enhancing responses to DNA damage and suppressing the p38 MAPK pathway. nih.gov

The investigation of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as NLRP3 inhibitors points to the modulation of inflammatory signaling pathways. mdpi.com The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system's response to various stimuli. mdpi.com

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The future development of 3-Chloro-4-(piperidin-1-yl)phenol and its analogs is contingent on the availability of efficient, scalable, and sustainable synthetic methodologies. Current synthetic strategies for related phenolic piperidines often involve multi-step processes that may not be amenable to large-scale production or align with the principles of green chemistry. Future research should focus on the following areas:

Catalytic C-N and C-O Bond Formation: Exploring novel catalytic systems, such as those based on palladium, copper, or nickel, for the efficient coupling of a substituted chlorophenol with piperidine (B6355638). The development of catalysts that operate under milder conditions, in greener solvents, and with lower catalyst loadings would be a significant advancement.

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and process control for the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Bio-catalysis: The application of enzymes in the synthesis of key intermediates or the final compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Synthetic StrategyPotential AdvantagesKey Research Focus
Novel CatalysisMilder reaction conditions, lower waste, use of greener solvents.Development of robust and recyclable catalysts for C-N and C-O cross-coupling.
One-Pot ReactionsReduced unit operations, improved atom economy, lower cost.Design of tandem reaction sequences for streamlined synthesis.
Flow ChemistryEnhanced safety, scalability, and process control.Optimization of reaction conditions in continuous flow systems.
Bio-catalysisHigh selectivity, mild reaction conditions, environmentally benign.Identification and engineering of enzymes for key synthetic steps.

Advanced SAR-Driven Design of Next-Generation Analogues

A systematic exploration of the Structure-Activity Relationships (SAR) is crucial for optimizing the biological activity of this compound and developing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Future SAR studies should be directed towards:

Systematic Modification of the Phenolic Ring: Investigating the impact of varying the position and nature of the chloro substituent, as well as introducing other functional groups (e.g., fluoro, methyl, methoxy) on the phenolic ring. This will help to understand the role of electronics and sterics in target engagement.

Exploration of Piperidine Ring Substitutions: Introducing substituents at various positions of the piperidine ring to probe the steric and conformational requirements of the binding pocket of a biological target.

Modification of the Linkage: While the current structure features a direct C-N bond, exploring analogs with different linkers (e.g., ether, amide) between the phenyl and piperidine moieties could lead to compounds with novel biological activities.

Stereochemical Investigations: If chiral centers are introduced, the synthesis and biological evaluation of individual enantiomers will be critical, as stereochemistry often plays a pivotal role in biological activity.

Molecular Scaffold ModificationRationale for InvestigationPotential Outcomes
Phenolic Ring SubstitutionTo probe electronic and steric effects on target binding.Identification of substituents that enhance potency and selectivity.
Piperidine Ring SubstitutionTo explore the topology of the target's binding site.Improved binding affinity and pharmacokinetic properties.
Linker ModificationTo alter the overall geometry and flexibility of the molecule.Discovery of analogs with novel biological activities.
Stereochemical AnalysisTo determine the optimal 3D conformation for activity.Development of more potent and selective enantiopure drugs.

Integration of Multi-Omics Data in Biological Mechanism Elucidation

Understanding the precise biological mechanism of action of this compound is fundamental for its development as a therapeutic agent. The integration of various "omics" technologies can provide a comprehensive view of the molecular pathways modulated by this compound. Future research in this area should include:

Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in response to treatment with the compound. This can help identify the signaling pathways and cellular processes that are affected.

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications. This can reveal the direct protein targets of the compound and downstream effector proteins.

Metabolomics: Analyzing the global metabolic profile of cells or organisms treated with the compound to understand its impact on metabolic pathways. This can provide insights into the functional consequences of target engagement.

Integrated Multi-Omics Analysis: Combining data from transcriptomics, proteomics, and metabolomics to construct a holistic model of the compound's mechanism of action. This integrated approach can uncover complex biological networks and identify potential biomarkers of drug response.

Omics TechnologyInformation GainedPotential Impact on Drug Development
TranscriptomicsChanges in gene expression profiles.Identification of affected signaling pathways and potential off-target effects.
ProteomicsAlterations in protein expression and modifications.Direct target identification and understanding of downstream signaling.
MetabolomicsPerturbations in metabolic pathways.Insight into the functional consequences of drug action and potential toxicities.
Multi-Omics IntegrationComprehensive view of the biological system's response.A holistic understanding of the mechanism of action and biomarker discovery.

Application of Machine Learning and Artificial Intelligence in Drug Discovery for Phenolic Piperidines

The application of machine learning (ML) and artificial intelligence (AI) has the potential to significantly accelerate the discovery and development of new drugs based on the phenolic piperidine scaffold. nih.gov Future research should leverage these computational tools for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs based on their chemical structure. nih.govnih.gov This can help prioritize the synthesis of the most promising compounds.

Virtual Screening: Using AI-powered platforms to screen large virtual libraries of compounds to identify novel phenolic piperidines with desired biological activities. researchgate.netsciengpub.ir

De Novo Drug Design: Employing generative AI models to design entirely new molecules with optimized properties, including high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

ADMET Prediction: Utilizing in silico models to predict the pharmacokinetic and toxicological properties of new analogs early in the drug discovery process, thereby reducing the likelihood of late-stage failures. researchgate.net

AI/ML ApplicationDescriptionPotential Advantage
Predictive QSAR ModelingBuilding models to correlate chemical structure with biological activity.Prioritization of synthetic targets and resource optimization.
Virtual ScreeningComputationally screening large compound libraries for potential hits.Rapid identification of novel lead compounds. researchgate.netsciengpub.ir
De Novo DesignGenerating novel molecular structures with desired properties.Exploration of new chemical space and design of optimized candidates.
In Silico ADMET PredictionPredicting pharmacokinetic and toxicity profiles of compounds.Early identification of potential liabilities and reduction of attrition rates. researchgate.net

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